2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

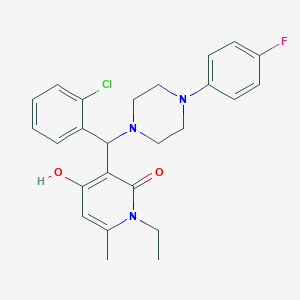

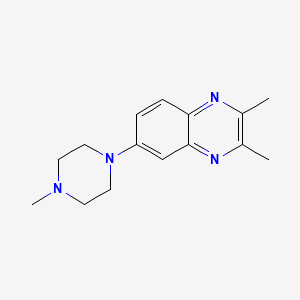

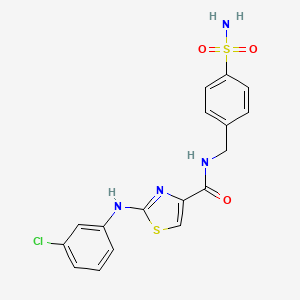

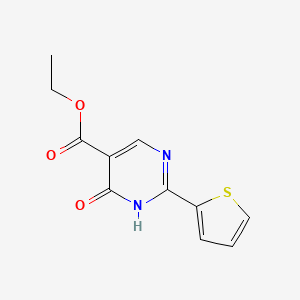

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.35 . It is also known by other synonyms such as 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms . This core is substituted at the 2 and 3 positions with methyl groups and at the 6 position with a 4-methylpiperazino group .Chemical Reactions Analysis

Quinoxaline derivatives, including 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline, can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications

- Researchers have investigated the potential of 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline as an anti-cancer agent. Its ability to inhibit cell proliferation and induce apoptosis has drawn attention in oncology studies .

- The compound has shown promise as an antimicrobial agent. Studies explore its effectiveness against bacteria, fungi, and other microorganisms, making it relevant for combating infections .

- Investigations suggest that this quinoxaline derivative may have anti-convulsant properties. Researchers have studied its effects on seizure models and neuronal excitability .

- Some studies have evaluated its potential in treating tuberculosis. The compound’s interaction with mycobacterial targets is of interest in the fight against this infectious disease .

- Researchers have explored its anti-malarial properties. Understanding its mechanism of action against Plasmodium parasites is crucial for malaria control .

- Investigations have highlighted its activity against Leishmania parasites, which cause leishmaniasis. This finding contributes to the search for effective treatments .

- The compound has been studied for its potential as an anti-HIV agent. Its interactions with viral proteins and inhibition of viral replication are areas of focus .

- Inflammation plays a role in various diseases. Researchers have explored whether 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline exhibits anti-inflammatory effects .

Anti-Cancer & Anti-Proliferative Activity

Anti-Microbial Activity

Anti-Convulsant Activity

Anti-Tuberculosis Activity

Anti-Malarial Activity

Anti-Leishmanial Activity

Anti-HIV Activity

Anti-Inflammatory Activity

For additional details, you can refer to the original research article here . If you’re interested in the chemical structure, it can be represented as follows:

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C15H20N4)\text{2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C}_{15}\text{H}_{20}\text{N}_{4}\text{)} 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline (C15H20N4)

. If you need further information or have any other queries, feel free to ask! 😊

Mechanism of Action

While the specific mechanism of action for 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been shown to exhibit a wide range of biological activities . For example, one quinoxaline derivative has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The mechanism of antiviral action appears to involve the compound binding by intercalation into the DNA helix and then disturbing steps that are vital for viral uncoating .

Future Directions

Quinoxaline derivatives, including 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline, are attracting attention due to their diverse biological properties and potential applications in medicinal chemistry . Future research may focus on the development of new quinoxaline derivatives as antiviral drugs, as well as further investigation of their various molecular targets .

properties

IUPAC Name |

2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-11-12(2)17-15-10-13(4-5-14(15)16-11)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMRYHUSQVCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)

![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)